Product packaging for Epidepride HCl(Cat. No.:CAS No. 253453-57-3)

Epidepride HCl

Cat. No.: B1147651
CAS No.: 253453-57-3
M. Wt: 454.73
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Significance of Epidepride (B19907) HCl as a Research Ligand

The development of Epidepride HCl is rooted in the broader history of research into benzamide (B126) derivatives as potential antipsychotic agents. nih.gov The journey began with the exploration of compounds like sulpiride (B1682569) and led to the synthesis of remoxipride. nih.gov The search for more potent and specific ligands for dopamine (B1211576) receptors spurred further structural modifications. mdpi.com

Epidepride was designed by combining the structural features of isoremoxipride and iodopride. nih.gov In 1988, it was independently synthesized and radiolabeled in three separate laboratories. nih.gov The non-radioactive form, often referred to as ¹²⁷I-epidepride, is crucial for foundational studies, including establishing analytical methods and understanding its chemical stability. fda.gov.twfda.gov.tw

A key breakthrough was the development of radiolabeled versions of epidepride, such as [¹²³I]epidepride for Single-Photon Emission Computed Tomography (SPECT) and, more recently, [¹²⁴I]epidepride for Positron Emission Tomography (PET). nih.govnih.gov These radioligands have become invaluable tools for in vivo imaging of dopamine D2/D3 receptors in the brain. nih.govnih.gov The significance of this compound as a research ligand lies in its ability to enable detailed investigation of receptor distribution and density in both healthy and pathological states. nih.govnih.gov

Contextualizing this compound within Dopaminergic System Studies

The dopaminergic system is a crucial network of neurons that use dopamine as their primary neurotransmitter, playing a vital role in motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. This compound's primary utility is as a high-affinity antagonist for dopamine D2 and D3 receptors. mdpi.comresearchgate.net

Research has demonstrated that Epidepride, particularly its radiolabeled forms, exhibits high binding affinity for both striatal and extrastriatal D2/D3 receptors. nih.govmdpi.com This characteristic makes it superior to some earlier radioligands, allowing for the visualization of receptor populations in brain regions with lower receptor densities. mdpi.com

Studies using [¹²⁵I]epidepride have been instrumental in mapping the distinct distributions of D2 and D3 receptors in the human brain. pnas.org For instance, research has shown that D2-like receptors are more concentrated in the mesostriatal pathways, while D3-like receptors are more prominent in mesolimbic areas. pnas.org This precise localization is critical for understanding the specific roles of these receptor subtypes in different brain circuits and their involvement in various disorders.

The high affinity of epidepride has been quantified in various studies. For example, in vitro binding assays have reported affinity values (Ki) in the picomolar range for D2 and D3 receptors. researchgate.net This high affinity allows for sensitive detection and quantification of these receptors even at low concentrations.

Scope and Research Imperatives for this compound Investigations

Current and future research involving this compound is focused on several key areas. A primary imperative is to refine and validate its use in diagnosing and monitoring the progression of diseases characterized by dopaminergic dysfunction.

One significant area of investigation is its application in studying schizophrenia. fda.gov.twnih.gov Research using [¹²³I]epidepride has shown promise in evaluating the therapeutic effects of antipsychotic drugs. nih.gov Another major focus is on movement disorders like Parkinson's disease and Huntington's disease, where changes in dopamine D2 receptor density are a key feature. nih.gov

The development of [¹²⁴I]epidepride opens new avenues for longitudinal PET imaging studies, which can track changes in dopamine receptor levels over extended periods. nih.govnih.gov This is particularly valuable for assessing disease progression and the long-term efficacy of therapeutic interventions. nih.gov

Furthermore, research is expanding to explore the role of dopamine receptors in other conditions. For example, studies are investigating the presence and function of D2/D3 receptors in the pancreas, suggesting a potential role for epidepride imaging in diabetes research. nih.govescholarship.org

A critical aspect of ongoing research is the continued characterization of Epidepride's properties, including its metabolism and the potential influence of its metabolites on imaging results. nih.gov Understanding these factors is essential for ensuring the accuracy and reliability of quantitative imaging studies.

Detailed Research Findings

Study FocusKey FindingCompound Variant UsedSignificanceCitation
Dopamine D2/D3 Receptor Imaging[¹²⁴I]epidepride is a suitable radiotracer for extended imaging of dopamine D2/D3 receptors.[¹²⁴I]epideprideEnables longitudinal studies of receptor changes over time. nih.govnih.gov
Extrastriatal Dopamine Receptor ImagingEpidepride and its analogs have high affinity for D2/D3 receptors, allowing for imaging in extrastriatal brain regions.[¹²³I]epidepride, [¹⁸F]fallyprideProvides a more comprehensive view of the dopaminergic system beyond the striatum. nih.govmdpi.com
Receptor Distribution MappingUsed to differentiate the localization of D2 receptors (mesostriatal) and D3 receptors (mesolimbic) in the human brain.[¹²⁵I]epideprideCrucial for understanding the specific functions of D2 and D3 receptor subtypes. pnas.org
Schizophrenia Model Studies[¹²³I]epidepride imaging can trace alterations in D2 receptor expression in a rat model of schizophrenia and evaluate treatment effects.[¹²³I]epideprideDemonstrates utility as a tool for preclinical evaluation of antipsychotic drug efficacy. nih.gov
Chemical Stability AnalysisStudied the forced degradation of non-radioactive epidepride to develop a stability-indicating analytical method.¹²⁷I-epideprideEnsures the quality and reliability of the compound for research purposes. fda.gov.twfda.gov.tw

Properties

CAS No.

253453-57-3

Molecular Formula

C16H23IN2O3 x HCl

Molecular Weight

454.73

Purity

95%

Synonyms

(S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-iodo-2,3-dimethoxybenzamide hydrochloride

Origin of Product

United States

Synthetic and Radiochemical Methodologies for Epidepride Hcl

Advanced Synthetic Routes for Epidepride (B19907) HCl and its Precursors

The synthesis of Epidepride, or (S)-N-[((l-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide, is a multi-step process that begins with key precursors. One established method involves the reaction of 5-iodo-2,3-dimethoxybenzoic acid with thionyl chloride. researchgate.netjfda-online.com This solution is heated to reflux and then concentrated. researchgate.netjfda-online.com The resulting residue is redissolved in dichloromethane (B109758) and cooled, after which (S)-(-)-2-aminomethyl-1-ethylpyrrolidine in dichloromethane is added dropwise. jfda-online.com The final product is obtained after washing with sodium hydroxide, drying, and purification via chromatography, yielding Epidepride with high purity (95%). jfda-online.com

The precursor for radioiodination, N-[(1-ethyl-2-pyrrolidyl)methyl]-2,3-dimethoxy-5-(tributylstannyl) benzamide (B126), is also synthesized through established methods. akjournals.com The synthesis of this tributyltin derivative from isoremoxipride has been reported as an efficient route. akjournals.com This tin precursor is crucial for the subsequent introduction of radioactive iodine isotopes via iododestannylation reactions. akjournals.com The design of Epidepride itself was a strategic combination of the structures of isoremoxipride and iodopride. nih.gov

Radiosynthesis of Labeled Epidepride HCl Derivatives

The utility of Epidepride in imaging studies necessitates its labeling with various iodine radioisotopes. This is typically achieved through electrophilic substitution on a tributyltin precursor. akjournals.comnih.gov

Production of Iodine-123, Iodine-124, and Iodine-125 Labeled this compound

The radiosynthesis of iodinated Epidepride derivatives involves an iododestannylation reaction using the N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-tributyltin-2,3-dimethoxybenzamide precursor. nih.govnih.gov

[¹²⁴I]Epidepride : To produce [¹²⁴I]Epidepride, no-carrier-added Na¹²⁴I is added to a solution containing the tributyltin precursor. nih.govresearchgate.net The reaction is initiated by adding an oxidizing agent, such as a mixture of glacial acetic acid and 30% aqueous hydrogen peroxide (H₂O₂), and incubated at room temperature. nih.govresearchgate.net The reaction is then quenched with sodium metabisulfite (B1197395) and neutralized. akjournals.com An alternative method uses Chloramine-T as the oxidant. nih.govresearchgate.net While both methods yield similar results, the use of hydrogen peroxide is noted to produce a product with higher specific activity. nih.gov

[¹²⁵I]Epidepride : The synthesis of [¹²⁵I]Epidepride follows a similar protocol. akjournals.com No-carrier-added Na¹²⁵I is reacted with the tributylstannyl epidepride precursor in the presence of an oxidizing agent. akjournals.com Studies have optimized this reaction by investigating various oxidants, including Chloramine-T, iodogen, and hydrogen peroxide. akjournals.com The use of a non-chlorinated oxidizing agent like hydrogen peroxide is advantageous as it avoids the formation of chlorinated by-products. akjournals.com

[¹²³I]Epidepride : As a widely used SPECT imaging agent, [¹²³I]Epidepride is also synthesized from the tributyltin precursor. nih.govpharmasynth.eu The radioiodination reaction is analogous to the methods used for Iodine-124 and Iodine-125, involving an oxidative iododestannylation process. akjournals.comgoogle.com

Radiochemical Yield and Purity Determination Methods

The efficiency and quality of the radiosynthesis are critical parameters, determined by measuring the radiochemical yield and purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are standard methods for analyzing the reaction components and purifying the final product. akjournals.comjfda-online.com

Research has focused on optimizing reaction parameters such as pH, reaction time, and reactant concentrations to maximize yield and purity. akjournals.com For [¹²⁵I]Epidepride, an optimized radiochemical yield of approximately 90% has been achieved, with a radiochemical purity of 99.9%. akjournals.com The synthesis of [¹²⁴I]Epidepride has been reported with a radiochemical yield of 50% and a high radiochemical purity of over 95%. nih.govnih.govsnmjournals.org

Below is a table summarizing the findings on radiochemical synthesis outcomes for different Epidepride derivatives.

Radiosynthesis Outcomes for Labeled Epidepride Derivatives
Radiolabeled Compound Oxidizing Agent Radiochemical Yield Radiochemical Purity Specific Activity Reference
[¹²⁴I]Epidepride Hydrogen Peroxide / Acetic Acid 50% >95% 100 Ci/mmol nih.govresearchgate.net
[¹²⁴I]Epidepride Chloramine-T 50% 98% 30 Ci/mmol nih.govresearchgate.net
[¹²⁵I]Epidepride Hydrogen Peroxide ~90% (Optimized) 99.9% Not specified akjournals.com

Forced Degradation Studies and Stability Research of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. jfda-online.comjfda-online.com These studies subject the compound to harsh conditions, including oxidative, hydrolytic (acidic and alkaline), and thermal stress. jfda-online.comfda.gov.tw For these analyses, the non-radioactive ¹²⁷I-Epidepride is typically used to avoid radiation safety concerns. jfda-online.comjfda-online.com

Oxidative Degradation Pathways of this compound

Epidepride demonstrates susceptibility to oxidative stress. jfda-online.com When exposed to 3% hydrogen peroxide (H₂O₂) at room temperature, over 80% of the initial amount of ¹²⁷I-Epidepride was found to be oxidized within 24 hours. researchgate.netjfda-online.com Analysis by liquid chromatography-mass spectrometry (LC-MS/MS) identified one major oxidation product with a mass-to-charge ratio (m/z) of 435, compared to the parent compound's m/z of 419. researchgate.netjfda-online.com This suggests that oxidation likely occurs on the iodine atom, forming a hydroxyiodonium species, a degradation behavior that has been observed in other iodinated compounds. scirp.orgscirp.org

Hydrolytic Stability of this compound (Acidic and Alkaline Conditions)

In contrast to its behavior under oxidative stress, this compound shows significant stability under hydrolytic conditions. jfda-online.com Forced degradation studies involving exposure to both strong acid (1 N HCl) and strong alkali (1 N NaOH) at room temperature for up to 24 hours resulted in no observable decomposition products. researchgate.netjfda-online.com The chromatographic purity remained above 97.5% even after 24 hours of incubation in these conditions. researchgate.net Similarly, the compound was found to be stable when subjected to thermal stress at 50°C. researchgate.netjfda-online.com

The following table summarizes the stability of Epidepride under various forced degradation conditions.

Summary of Epidepride Forced Degradation Studies
Stress Condition Reagent/Temperature Duration Result Reference
Acidic Hydrolysis 1 N HCl 24 hours No decomposition observed (>97.5% purity) researchgate.netjfda-online.com
Alkaline Hydrolysis 1 N NaOH 24 hours No decomposition observed (>97.5% purity) researchgate.netjfda-online.com
Oxidation 3% H₂O₂ 24 hours >80% degradation, one major oxidation product researchgate.netjfda-online.com
Thermal Stress 50°C 24 hours No decomposition observed researchgate.netjfda-online.com

Thermal and Photolytic Stability Investigations of this compound

Forced degradation studies are essential to determine the intrinsic stability of a chemical compound under various environmental factors. jfda-online.comfda.gov.tw Such studies for Epidepride have been conducted following established guidelines, which include testing for thermal, photolytic, hydrolytic, and oxidative stability. jfda-online.comnih.gov

In thermal stability studies, solid ¹²⁷I-epidepride was subjected to a temperature of 50°C for time intervals extending up to 24 hours. jfda-online.comjfda-online.com Analysis of the samples after this thermal stress using HPLC revealed no evidence of decomposition. jfda-online.comjfda-online.comresearchgate.net The stability under these conditions indicates a robust molecular structure with respect to heat. jfda-online.comjfda-online.com

While international guidelines for forced degradation typically include photostability testing, where a compound is exposed to UV or fluorescent light, specific results for the photolytic degradation of Epidepride are not extensively detailed in the primary literature. nih.govekb.eg The most comprehensive forced degradation study on Epidepride focused on hydrolytic, thermal, and oxidative stress, with the latter being the only condition that produced significant degradation. jfda-online.comjfda-online.com The absence of reported degradation products under photolytic stress in these key studies suggests it may be stable under light exposure, though explicit data is limited.

Table 2: Forced Degradation Studies of Epidepride
Stress ConditionParametersDurationOutcomeReference
Thermal Decomposition50°C (Solid State)Up to 24 hoursNo decomposition products observed jfda-online.comjfda-online.com
Acidic Hydrolysis1 N HCl (Room Temperature)Up to 24 hoursNo decomposition products observed jfda-online.comjfda-online.com
Alkaline Hydrolysis1 N NaOH (Room Temperature)Up to 24 hoursNo decomposition products observed jfda-online.comjfda-online.com
Oxidative Stress3% H₂O₂ (Room Temperature)Up to 24 hours>80% of compound oxidized jfda-online.comfda.gov.tw
Photolytic DecompositionNot explicitly detailed in primary stability studiesN/AData not available jfda-online.comjfda-online.com

Identification and Characterization of this compound Degradation Products (e.g., LC-MS/MS, NMR)

The identification of degradation products is contingent on the compound breaking down under specific stress conditions. As noted, forced degradation studies are critical for this purpose, employing powerful analytical techniques to elucidate the structure of any new entities formed. nih.gov

For Epidepride, the investigations into thermal stability did not yield any degradation products. jfda-online.comjfda-online.com Consequently, there has been no characterization of thermal degradants via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR), as none were formed to be analyzed. jfda-online.comjfda-online.com

Similarly, as specific studies detailing degradation under photolytic stress are not available, no photolytic degradation products of Epidepride have been identified or characterized in the reviewed scientific literature.

The only significant degradation was observed under oxidative stress (3% H₂O₂), which led to the formation of one major oxidation product. jfda-online.comfda.gov.tw This product was characterized by LC-MS/MS, which showed a molecular ion with an m/z value of 435, compared to the m/z of 419 for the parent Epidepride molecule. jfda-online.com However, a discussion of this oxidative product falls outside the scope of thermal and photolytic stability.

Table 3: Characterization of Thermal and Photolytic Degradation Products
Degradation ConditionIdentified Degradation ProductsAnalytical Characterization (LC-MS/MS, NMR)Reference
ThermalNo degradation products observedNot Applicable jfda-online.comjfda-online.com
PhotolyticNo degradation products reportedNot Applicable jfda-online.comjfda-online.com

Molecular Pharmacology and Dopamine Receptor Interactions of Epidepride Hcl

Quantitative In Vitro Ligand Binding Assays of Epidepride (B19907) HCl

The molecular pharmacology of Epidepride HCl has been extensively characterized through a variety of quantitative in vitro ligand binding assays. These studies have been crucial in elucidating the compound's interaction with dopamine (B1211576) receptors, particularly its high affinity and selectivity, which are fundamental to its potential utility as a radioligand in neuroimaging studies.

Equilibrium Binding Studies (Saturation and Displacement Assays)

Equilibrium binding studies, including saturation and displacement assays, have been instrumental in defining the binding characteristics of this compound to dopamine D2-like receptors. Saturation assays with radiolabeled Epidepride (e.g., [¹²⁵I]epidepride) are performed on preparations of tissues known to be rich in dopamine receptors, such as the striatum, to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). In these experiments, increasing concentrations of the radioligand are incubated with the tissue preparation until equilibrium is reached, allowing for the quantification of specific binding.

Displacement assays, on the other hand, involve the use of a fixed concentration of radiolabeled Epidepride in the presence of increasing concentrations of an unlabeled competing ligand. This method is used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of other compounds for the binding site labeled by [¹²⁵I]epidepride. These studies have consistently demonstrated that Epidepride binds with very high affinity to dopamine D2-like receptors.

Determination of Binding Affinities (K_d, IC50) and Receptor Densities (Bmax)

Through these binding assays, the key parameters of this compound's interaction with dopamine receptors have been precisely determined. The equilibrium dissociation constant (Kd) for [¹²⁵I]epidepride at D2-like receptors is consistently reported to be in the picomolar range, indicating an exceptionally high affinity. For instance, studies have reported Kd values of approximately 23.9 pM in the rat caudate-putamen. The high affinity of Epidepride makes it a valuable tool for labeling even low-density receptor populations.

The density of binding sites (Bmax) for [¹²⁵I]epidepride has also been quantified in various brain regions. In the rat striatum, Bmax values have been found to be around 482 fmol/mg protein. This parameter provides a measure of the total number of D2-like receptors in a given tissue. The IC50 values, determined from displacement assays, further confirm the high affinity of Epidepride. For example, the IC50 value for the displacement of [³H]raclopride by Epidepride in the rat striatum has been reported to be 0.12 nM.

Table 1: Binding Affinities and Receptor Densities of Epidepride

Parameter Value Brain Region Species Reference
K_d 23.9 pM Caudate-Putamen Rat
Bmax 482 fmol/mg protein Striatum Rat

Analysis of Hill Coefficients and Receptor Binding Site Heterogeneity

The analysis of Hill coefficients (nH) from displacement curves provides insights into the nature of the binding interaction. A Hill coefficient of approximately 1.0 suggests that the ligand binds to a single, non-cooperative population of receptors. For Epidepride, Hill coefficients close to unity have been observed in studies using tissues expressing a homogenous population of D2-like receptors. However, deviations from unity can indicate the presence of receptor subtypes or different affinity states of the same receptor. In some studies, Hill coefficients slightly less than 1.0 have been reported, which may suggest binding to a heterogeneous population of receptors, such as the D2 and D3 subtypes, which Epidepride binds to with high affinity.

Kinetic Binding Studies and Dissociation Rates of this compound from Receptors

Kinetic binding studies have been employed to investigate the rates at which Epidepride associates with and dissociates from dopamine receptors. These studies are critical for understanding the dynamic aspects of its binding, which can influence its in vivo behavior as a radiotracer. The dissociation rate constant (k_off) is a particularly important parameter. A slow dissociation rate can lead to a high retention of the radioligand in the target tissue, which is desirable for imaging studies. Epidepride has been shown to have a relatively slow dissociation rate from dopamine D2-like receptors, contributing to its favorable signal-to-noise ratio in PET imaging. For example, the dissociation half-life (t₁/₂) of [¹²⁵I]epidepride from rat striatal membranes has been measured to be approximately 69 minutes at 37°C.

Dopamine D2 and D3 Receptor Subtype Selectivity of this compound

A key feature of this compound is its high affinity for both dopamine D2 and D3 receptor subtypes, with some studies suggesting a degree of selectivity for the D3 receptor.

Comparative Affinity Profiling Across Dopamine Receptor Subtypes

Comparative affinity profiling studies have been conducted using cell lines selectively expressing individual dopamine receptor subtypes (D1, D2, D3, D4, and D5). These studies have consistently demonstrated that Epidepride has a much higher affinity for D2 and D3 receptors compared to other dopamine receptor subtypes. The affinity of Epidepride for D2 and D3 receptors is in the picomolar to low nanomolar range, while its affinity for D1, D4, and D5 receptors is significantly lower, typically in the micromolar range.

Some studies have reported that Epidepride exhibits a slightly higher affinity for the D3 receptor over the D2 receptor. For instance, one study reported a Ki value of 0.04 nM for the D3 receptor and 0.18 nM for the D2 receptor, indicating a 4.5-fold selectivity for the D3 subtype. Another study found Ki values of 0.12 nM for D2 receptors and 0.02 nM for D3 receptors, suggesting a 6-fold selectivity for D3. However, other studies have reported more comparable affinities for D2 and D3 receptors. This variability may be due to differences in experimental conditions and the specific cell lines used. Despite these variations, the data consistently highlight Epidepride as a potent D2/D3 receptor antagonist.

Table 2: Comparative Binding Affinities of Epidepride for Dopamine Receptor Subtypes

Receptor Subtype K_i (nM) - Study 1 K_i (nM) - Study 2
D2 0.18 0.12

Differentiation of D2-like and D3-like Receptor Binding of this compound

This compound is a substituted benzamide (B126) that exhibits high affinity for both D2-like and D3-like dopamine receptors. nih.govucl.ac.uk While it binds to both receptor subtypes, research indicates a notable selectivity in its binding profile. Studies have shown that Epidepride possesses a higher affinity for D3 receptors compared to D2 receptors. researchgate.net Specifically, one study reported an affinity (Ki) for D3 receptors of 0.12 nM, while its affinity for D2 receptors was 0.80 nM, indicating an approximate 6.7-fold higher selectivity for the D3 receptor subtype. researchgate.net

This differentiation is significant due to the distinct distribution and proposed functions of D2 and D3 receptors in the brain. D2 receptors are densely located in the striatum and are involved in motor control, whereas D3 receptors are more concentrated in limbic areas associated with emotion, cognition, and reward. redheracles.netpnas.org The ability to differentiate between these receptor subtypes is crucial for understanding the specific neurological functions modulated by compounds like this compound.

The selective binding of radiolabeled Epidepride, such as [¹²⁵I]epidepride, has been instrumental in mapping the distinct locations of D2 and D3 receptors in the human brain. pnas.org By using selective antagonists to block binding at one receptor subtype, researchers can isolate and quantify the density of the other. For instance, the D3-selective agonist 7-OH-DPAT can be used to displace [¹²⁵I]epidepride from D3 receptors, allowing for the specific measurement of D2 receptor binding. pnas.org Conversely, domperidone (B1670879), which has a higher affinity for D2 receptors, can be used to partially exclude binding at D2 sites to better visualize D3 receptors. pnas.org Such studies have confirmed that D3-like receptor binding is concentrated in areas like the nucleus accumbens and ventral pallidum, while D2-like binding is more prominent in the dorsal striatum. pnas.org

Table 1: Binding Affinity of this compound at Dopamine D2 and D3 Receptors

Receptor Subtype Binding Affinity (Ki)
Dopamine D2 0.80 nM
Dopamine D3 0.12 nM

This table presents the inhibitor constant (Ki) values for this compound, indicating its binding affinity for dopamine D2 and D3 receptors. A lower Ki value signifies a higher binding affinity. Data sourced from Barth et al. (2013). researchgate.net

Structure Activity Relationship Sar Studies of Epidepride Hcl and Analogs

Elucidation of Structural Determinants for Dopamine (B1211576) Receptor Affinity

The affinity of Epidepride (B19907) and its analogs for dopamine receptors is dictated by a combination of structural features. The core structure, derived from the atypical antipsychotic remoxipride, consists of a substituted benzamide (B126) moiety linked to a pyrrolidine (B122466) ring. nih.gov

Key structural elements influencing affinity include:

The Benzamide Moiety: The substitution pattern on the benzamide ring is critical. Epidepride features a 2,3-dimethoxy and a 5-iodo substitution. The presence and position of these groups significantly impact receptor binding. For instance, the 3-methoxy isomer of remoxipride, isoremoxipride, and its 6-hydroxy analog both exhibit very high affinity for the D2 receptor, in the picomolar range. nih.gov The introduction of an iodine atom at the 5-position, as seen in Epidepride, further enhances affinity. snmjournals.org

The Pyrrolidine Ring: The (S)-configuration of the 2-pyrrolidinylmethyl group is essential for high-affinity binding. This stereospecificity highlights the precise geometric requirements of the receptor's binding pocket.

Studies on chimeric D1/D2 dopamine receptors have further illuminated the importance of specific transmembrane domains in ligand binding. For example, replacing the seventh transmembrane domain of the D1 receptor with that of the D2 receptor significantly altered the affinity for certain ligands, underscoring the role of this region in determining drug selectivity. nih.gov

The following table summarizes the affinity of Epidepride and related compounds for the D2 receptor:

CompoundD2 Receptor Affinity (KD, nM)
Epidepride0.057
Ioxipride0.070
Iclopride0.23
Itopride0.16
Iodopride0.88
Data sourced from a study on regional rat brain distribution of iodinated benzamides. snmjournals.org

Identification of Pharmacophoric Requirements for D2/D3 Receptor Selectivity

Achieving selectivity between the highly homologous D2 and D3 receptors is a significant challenge in medicinal chemistry. uni-duesseldorf.de The transmembrane domains of D2 and D3 receptors share approximately 79% sequence identity, making the design of subtype-selective ligands difficult. researchgate.net However, SAR studies have identified key pharmacophoric elements that can influence this selectivity.

A general pharmacophore model for D2/D3 receptor ligands includes a basic amine (like the pyrrolidine nitrogen in Epidepride), a spacer, and an aromatic moiety. uni-duesseldorf.de For D3-selective ligands, specific features have been identified:

Primary Pharmacophore: An arylpiperazine moiety is often considered a primary pharmacophore for D3 selectivity. uni-duesseldorf.de

Secondary Pharmacophore: An arylamide portion is regarded as a secondary pharmacophore. uni-duesseldorf.de

Spacer Length: The length of the linker connecting the basic amine and the aromatic part is crucial. Multiple studies have shown that shortening the spacer often leads to a preference for D2 over D3 receptors. researchgate.net This suggests that the binding pocket in the D2 receptor may be shallower in the region where the spacer binds. researchgate.net

While Epidepride itself is not highly selective and binds with high affinity to both D2 and D3 receptors, its structure has served as a scaffold for designing more selective compounds. researchgate.netnih.gov For instance, some analogs of the D2/D3 agonist Sumanirole with extended aryl amide pharmacophores have shown preference for the D2 receptor. acs.org

Design and Synthesis of Novel Epidepride HCl Derivatives for Optimized Receptor Properties

The insights gained from SAR studies have fueled the design and synthesis of novel Epidepride derivatives with the goal of optimizing receptor properties, such as improving selectivity or tailoring ligands for specific imaging applications like Positron Emission Tomography (PET). researchgate.net

The synthesis of Epidepride and its analogs often involves the coupling of a substituted benzoic acid with (S)-N-ethyl-2-aminomethylpyrrolidine. For radioiodinated versions like [¹²⁵I]Epidepride, a common method is the iododestannylation of a tributyltin precursor. nih.govakjournals.com This process has been optimized by studying various reaction parameters, including the choice of oxidizing agent, pH, and reactant concentrations, to achieve high radiochemical yield and purity. akjournals.com

Examples of synthesized derivatives and their intended optimizations include:

[¹²⁴I]Epidepride: Developed for extended PET imaging studies due to the longer half-life of iodine-124. nih.gov

[¹⁸F]Fallypride: A fluorine-18 (B77423) labeled analog that allows for the visualization of both striatal and extrastriatal D2/D3 receptors. nih.gov

Nalepride: The N-allyl homolog of Epidepride, which exhibits even higher affinity for D2 receptors. nih.gov

The synthesis of a series of fluorine-containing N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogs has led to the identification of compounds with high affinity for the D3 receptor and moderate to high selectivity over the D2 receptor. researchgate.net These efforts demonstrate the continuous evolution of ligand design based on established SAR principles.

Computational Chemistry and Molecular Modeling in SAR Analysis (e.g., QSAR, Docking Simulations)

Computational chemistry and molecular modeling have become indispensable tools in the SAR analysis of Epidepride and its analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations provide valuable insights into ligand-receptor interactions at the molecular level. researchgate.netscience.govnih.gov

QSAR Studies: 3D-QSAR models have been developed for D2 and D3 receptor ligands. researchgate.net These models correlate the 3D structural properties of molecules with their biological activity, helping to predict the affinity of novel compounds and to understand the structural features that are most important for binding.

Molecular Docking: Docking simulations are used to predict the preferred binding orientation of a ligand within the receptor's binding site. science.gov For D2 and D3 receptors, homology models are often constructed based on the crystal structure of related G protein-coupled receptors. uni-duesseldorf.de These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor. For example, a crucial salt bridge between the protonated amine of the ligand and a conserved aspartate residue (Asp110 in D3) is a common feature observed in docking studies. uni-duesseldorf.de

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, revealing how the receptor structure might change upon ligand binding (induced fit) and the stability of the binding interactions over time. d-nb.info

These computational approaches, often used in combination, allow for the rational design of new ligands with improved properties, reducing the need for extensive and costly synthesis and screening of large numbers of compounds. science.govnih.gov They have been instrumental in understanding the subtle differences between the D2 and D3 receptor binding pockets that can be exploited to achieve selectivity. researchgate.net

Preclinical in Vivo Pharmacodynamic Investigations of Epidepride Hcl

Receptor Occupancy Studies in Animal Brain Models (e.g., Rodents, Non-Human Primates)

Epidepride (B19907) HCl is a substituted benzamide (B126) that acts as a potent and selective antagonist for dopamine (B1211576) D2/D3 receptors. nih.govnih.govnih.gov Its high affinity for these receptors has made it a valuable tool in preclinical research to study the distribution and function of dopamine receptors in the brain. nih.govsnmjournals.orgnih.gov Receptor occupancy studies, often employing radiolabeled forms of Epidepride, have been crucial in characterizing its in vivo binding properties in various animal models.

Studies using radiolabeled Epidepride, such as [¹²⁵I]epidepride and [¹²³I]epidepride, have demonstrated its utility in visualizing and quantifying D2/D3 receptors in the brains of rodents and non-human primates. nih.govnih.govosti.gov These studies typically involve administering the radiotracer and then measuring its concentration in different brain regions using techniques like autoradiography or single-photon emission computed tomography (SPECT). nih.govnih.gov The high specific binding of Epidepride to D2/D3 receptors allows for a clear distinction between receptor-rich areas and those with low receptor density. nih.govsnmjournals.org

A key aspect of these investigations is the ability to demonstrate the saturability and specificity of Epidepride binding. This is often achieved by co-administering a high dose of a non-radiolabeled competing ligand, such as haloperidol (B65202) or even unlabeled Epidepride, which displaces the radiolabeled Epidepride from the receptors. nih.govnih.gov This competitive displacement confirms that the observed signal is indeed due to binding at the target receptors. The slow kinetics of Epidepride in the striatum, a region with high receptor density, has been a notable characteristic, making quantification in this area challenging without specialized protocols. nih.gov

SpeciesRadiotracerKey FindingsReference
Rat[¹²⁵I]epideprideHigh affinity for D2 receptors; suitable for in vitro and in vivo studies. nih.gov
Rat[¹²⁴I]epideprideSuitable for extended imaging of D2/D3 receptors. nih.gov
Rat[¹²³I]epideprideUseful for evaluating alterations in D2/D3 receptor binding in a schizophrenia model. nih.gov
Rat[¹²⁵I]epideprideHigh striatum-to-cerebellum uptake ratio. snmjournals.org
Ratunlabeled epideprideUsed as a tracer to define in vivo D2 and D3 receptor occupancy. researchgate.net

Regional Brain Distribution of Radiolabeled Epidepride HCl in Vivo

In vivo studies using radiolabeled Epidepride have consistently shown a heterogeneous distribution pattern throughout the brain, which aligns with the known localization of dopamine D2/D3 receptors. The highest concentrations of Epidepride binding are observed in the basal ganglia, particularly the caudate and putamen (striatum). nih.govnih.gov This dense labeling in the striatum reflects the high density of D2 receptors in this region.

Beyond the striatum, significant binding is also detected in various extrastriatal regions. In rats, in vivo uptake has been noted in the hippocampus and frontal cortex. nih.gov Autoradiography in human brain tissue has revealed high densities of binding in layers V and VI of the prefrontal and cingulate cortices. nih.gov Furthermore, studies have detailed its binding in the midbrain, correlating with the location of dopamine-containing neurons in the substantia nigra and ventral tegmental area. nih.gov The temporal cortex of the human brain has shown a higher density of binding compared to other cortical areas. nih.gov In the hippocampal complex, binding is evident in the subiculum, CA3, and dentate gyrus. nih.gov

The cerebellum is often used as a reference region representing nonspecific binding due to its very low density of dopamine receptors. nih.govsnmjournals.org The ratio of binding in a receptor-rich area like the striatum to the cerebellum provides a measure of specific binding. For instance, [¹²⁵I]epidepride has demonstrated a high striatal-to-cerebellar uptake ratio in rats. snmjournals.org Similarly, [¹²⁴I]epidepride showed a striatum-to-cerebellum ratio of 10 in rats. nih.gov

Brain RegionSpeciesKey FindingReference
Striatum (Caudate & Putamen)Rat, HumanHighest density of binding. nih.govnih.gov
Prefrontal & Cingulate CorticesHumanHigh density of binding in layers V and VI. nih.gov
HippocampusRat, HumanSignificant binding observed. nih.govnih.gov
Midbrain (Substantia Nigra, VTA)HumanBinding correlates with dopamine neuron location. nih.gov
Temporal CortexHumanHigher binding density than other cortical regions. nih.gov
CerebellumRatUsed as a reference for low nonspecific binding. nih.govsnmjournals.org

Competitive Displacement of this compound Binding by Endogenous Ligands and Other Compounds

A critical aspect of characterizing a radioligand like this compound is demonstrating that its binding can be competitively displaced by other compounds that target the same receptor. This confirms the specificity of the binding and provides insights into the pharmacological profile of the receptor.

In vitro and in vivo studies have shown that the binding of radiolabeled Epidepride can be effectively displaced by other D2/D3 receptor ligands. For example, pretreatment with the classic D2 antagonist haloperidol significantly reduces the in vivo uptake of [¹²⁵I]epidepride in receptor-rich regions like the hippocampus and frontal cortex, bringing the levels down to those seen in the cerebellum (a region with sparse D2 receptors). nih.gov Similarly, in vitro autoradiography studies on rat brain slices demonstrated that both the endogenous ligand dopamine and the antagonist haloperidol can displace [¹²⁴I]epidepride binding in the striatum. nih.gov Specifically, dopamine reduced binding by up to 66%, and haloperidol displaced most of the binding. nih.gov

Furthermore, competition experiments in human brain tissue have been conducted with a variety of compounds. The binding of [¹²⁵I]epidepride was inhibited by other D2 antagonists like spiperone, butaclamol, and flupenthixol. nih.gov Interestingly, in cortical regions, a low-affinity binding site blocked by the alpha-2 adrenergic antagonist idazoxan (B1206943) was also identified, suggesting some degree of cross-reactivity at higher concentrations, though the primary affinity is for D2/D3 receptors. nih.gov Selective displacement studies have also been used to differentiate between D2 and D3 receptor subtypes. For instance, using compounds with different selectivities for D2 versus D3 receptors, like 7-OH-DPAT (D3-selective) and domperidone (B1670879) (D2-selective), researchers have been able to map the distinct distributions of these two receptor subtypes in the human brain using [¹²⁵I]epidepride. nih.gov

Neurotransmitter Modulation in Preclinical Models

Effects of this compound on Dopamine Efflux (e.g., Microdialysis)

While Epidepride is primarily characterized by its high affinity as a D2/D3 receptor antagonist, its effects on neurotransmitter systems, particularly dopamine, are of significant interest. In vivo microdialysis is a key technique used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Studies investigating compounds with D3 receptor antagonist properties, a key feature of Epidepride, have shown effects on dopamine efflux. For example, the D3 receptor antagonist SB-277011A has been found to increase dopamine efflux in the nucleus accumbens and hippocampus of rats. researchgate.net Given that Epidepride also acts as a D3 receptor antagonist, it is plausible that it could have similar effects on dopamine release. However, it is also noted that Epidepride is not easily displaced by endogenous dopamine, which suggests a complex interaction. osti.gov Research on other dopamine receptor antagonists has shown that they can increase dopamine efflux in brain regions like the prefrontal cortex. nih.gov

This compound Modulation of Acetylcholine (B1216132) Neurotransmission

The interaction between dopamine and acetylcholine systems in the brain is well-established. Preclinical studies have shown that modulating dopamine D3 receptors can impact acetylcholine neurotransmission.

Specifically, D3 receptor antagonists have been demonstrated to increase extracellular levels of acetylcholine (ACh) in the medial prefrontal cortex of rats. researchgate.net For example, the D3 antagonists SB-277011A and U99194 both produced this effect. researchgate.net This suggests that blockade of D3 receptors, a property of Epidepride, can lead to an enhancement of cortical acetylcholine release. This modulation of acetylcholine may be a downstream effect of altering dopaminergic tone in brain circuits that regulate cholinergic neuron activity.

Behavioral Phenotyping in Animal Models Relevant to Dopaminergic Dysfunction (Focus on receptor-mediated effects, not therapeutic claims)

The dopaminergic system is critically involved in regulating motor control, motivation, and cognitive functions. nih.govmdpi.com Animal models exhibiting dopaminergic dysfunction are therefore essential for studying the behavioral consequences of altering this system. This compound, through its potent D2/D3 receptor antagonism, can be used to probe the role of these receptors in various behaviors.

In a rat model of schizophrenia induced by chronic treatment with the NMDA receptor antagonist MK-801, which leads to dopaminergic alterations, [¹²³I]epidepride was used to demonstrate a decrease in D2/D3 receptor binding in several brain regions, including the striatum and midbrain. nih.gov This change in receptor binding was associated with behavioral phenotypes such as increased locomotor activity and deficits in social interaction, which are relevant to dopaminergic dysfunction. nih.gov

Furthermore, studies using D3 receptor antagonists, which share a mechanism of action with Epidepride, have shown specific behavioral effects. For instance, D3 receptor antagonists have been found to decrease hyperactivity in mice lacking the dopamine transporter (DAT -/- mice), a model that exhibits profound dopaminergic dysregulation. researchgate.net These antagonists have also been shown to enhance learning acquisition in rats. researchgate.net These findings highlight how blockade of D3 receptors, a key action of Epidepride, can influence behaviors related to hyperactivity and cognition in the context of altered dopamine signaling. researchgate.net

Advanced Preclinical Imaging Applications with Epidepride Hcl

Single-Photon Emission Computed Tomography (SPECT) Studies

Epidepride (B19907), when labeled with iodine-123 ([¹²³I]epidepride), serves as a potent radiotracer for visualizing dopamine (B1211576) D2/D3 receptors using Single-Photon Emission Computed Tomography (SPECT). viamedica.pl Preclinical SPECT studies have demonstrated its utility in quantifying these receptors in both striatal and extrastriatal brain regions. unige.chresearchgate.net

One of the significant advantages of [¹²³I]epidepride is its high affinity for D2/D3 receptors, which results in a high signal-to-noise ratio and superior imaging characteristics compared to other SPECT tracers like [¹²³I]IBZM. unige.chresearchgate.net This allows for better visualization of brain structures with lower receptor densities. openaccessjournals.com However, a notable challenge with [¹²³I]epidepride is its very slow kinetics, particularly in the dopamine-rich striatum, which can complicate accurate quantification using standard models. nih.govresearcher.life

Preclinical research has effectively utilized [¹²³I]epidepride SPECT in animal models. For instance, in a rat model of schizophrenia induced by chronic MK-801 administration, nanoSPECT/CT imaging with [¹²³I]epidepride successfully detected a significant decrease in the specific binding ratio of the tracer in the striatum and midbrain. nih.govsnmjournals.org This application highlights the tracer's sensitivity in revealing alterations in the dopamine system associated with pathological states. nih.gov

RadiotracerAnimal ModelKey FindingsReference
[¹²³I]epideprideRat (Schizophrenia model)Chronic MK-801 treatment led to a significant decrease in specific binding ratio in the striatum and midbrain. nih.govsnmjournals.org
[¹²³I]epideprideRodentsShowed superior binding potential in striatal and extrastriatal regions compared to [¹²³I]IBZM. unige.ch
[¹²³I]epideprideRatSlow kinetics in the striatum were identified as a challenge for quantification. nih.govresearcher.life

Positron Emission Tomography (PET) Imaging Investigations

The versatility of Epidepride extends to Positron Emission Tomography (PET) through labeling with positron-emitting isotopes such as carbon-11 (B1219553) ([¹¹C]epidepride) and iodine-124 ([¹²⁴I]epidepride). nih.govresearchgate.net These PET radiotracers enable quantitative investigations of D2/D3 receptors with the high sensitivity characteristic of PET imaging. frontiersin.org

[¹¹C]epidepride was developed for comparative quantitative studies between PET and SPECT. nih.gov Preclinical PET studies in cynomolgus monkeys demonstrated high uptake of [¹¹C]epidepride in the striatum, thalamus, and neocortex. nih.gov This binding was shown to be specific, as it was inhibited by pretreatment with the D2 receptor antagonist raclopride (B1662589). nih.gov

The development of [¹²⁴I]epidepride, with the longer half-life of iodine-124 (4.2 days), allows for imaging over extended periods. nih.govmdpi.com This is particularly useful for longitudinal studies or for maximizing the visualization of receptors by allowing clearance from adjacent tissues. nih.gov In vivo PET studies in rats showed that [¹²⁴I]epidepride localizes in the striatum. nih.gov However, a drawback of ¹²⁴I is its lower image resolution compared to more common PET isotopes like fluorine-18 (B77423). nih.gov

RadiotracerAnimal ModelKey FindingsReference
[¹¹C]epideprideCynomolgus MonkeyHigh uptake in striatum, thalamus, and neocortex; uptake was inhibited by raclopride pretreatment. nih.gov
[¹²⁴I]epideprideRatLocalized in the striatum; suitable for extended imaging but with lower resolution than ¹⁸F tracers. nih.gov

In Vitro and Ex Vivo Autoradiography of Epidepride HCl Binding in Tissue Sections

In vitro and ex vivo autoradiography techniques have been instrumental in characterizing the binding profile of radiolabeled Epidepride at a microscopic level in tissue sections. These studies provide validation for the signals observed in in vivo imaging and allow for detailed anatomical localization of receptor binding.

In vitro autoradiography of rat brain slices using [¹²⁴I]epidepride has demonstrated specific binding to D2/D3 receptors. nih.gov The study showed high concentrations of the tracer in the striatum, which could be significantly displaced by co-incubation with dopamine or the D2 antagonist haloperidol (B65202), confirming the specificity of the binding. nih.gov Similarly, human whole hemisphere autoradiography comparing [¹²⁵I]epidepride and another D2 ligand, [¹²⁵I]NCQ 298, revealed a detailed and comparable distribution of binding sites for both tracers in the putamen, caudate nucleus, and extrastriatal regions.

Ex vivo autoradiography, performed after in vivo administration of the radiotracer, confirms the biodistribution and target engagement in a physiological context. Following intravenous injection of [¹²⁴I]epidepride in rats, ex vivo brain slice autoradiography showed persistent localization in the striatum for up to 48 hours, with lower retention in the cerebellum, which is used as a reference region due to its low density of D2/D3 receptors. nih.govuci.edu In a rat model of schizophrenia, ex vivo autoradiography with [¹²³I]epidepride revealed significant decreases in specific binding in the striatum, hypothalamus, midbrain, and substantia nigra of animals treated with MK-801. nih.gov

TechniqueRadiotracerTissueKey FindingsReference
In Vitro Autoradiography[¹²⁴I]epideprideRat Brain SlicesSpecific binding in the striatum, displaceable by dopamine and haloperidol. nih.gov
In Vitro Autoradiography[¹²⁵I]epideprideHuman Brain HemispheresDetailed binding distribution in striatal and extrastriatal regions.
Ex Vivo Autoradiography[¹²⁴I]epideprideRat BrainLocalization in the striatum up to 48 hours post-injection. nih.govuci.edu
Ex Vivo Autoradiography[¹²³I]epideprideRat Brain (Schizophrenia model)Decreased specific binding in striatum, hypothalamus, midbrain, and substantia nigra after MK-801 treatment. nih.gov

Methodological Developments in Quantitative Preclinical Neuroimaging with this compound

The unique properties of Epidepride, particularly the slow kinetics of its ¹²³I-labeled form, have spurred the development of novel quantitative methods for preclinical imaging. A significant challenge in using [¹²³I]epidepride is that its slow binding in the striatum makes it difficult to apply standard kinetic models that require reaching equilibrium during a practical scan time. nih.govresearcher.life

To overcome this limitation, a partial saturation approach for [¹²³I]epidepride SPECT has been developed and validated in rats. nih.govnih.gov This method involves the co-injection of the radiotracer with a specific mass of the unlabeled ("cold") Epidepride. nih.gov This allows for the generation of an in vivo Scatchard plot from a single dynamic SPECT session, enabling the separate estimation of the available receptor density (Bavail) and the apparent affinity of the radiotracer (appKd) in both striatal and extrastriatal regions. nih.govresearcher.lifenih.gov

This partial saturation protocol was validated against a more complex and lengthy multi-injection kinetic modeling method, which is considered a gold standard but is less practical for routine preclinical studies. nih.govnih.gov The results showed a high correlation between the two methods, confirming the robustness of the partial saturation approach. nih.gov This methodological development represents a significant step forward, allowing for the reliable quantification of D2/D3 receptors throughout the brain with [¹²³I]epidepride SPECT in a single, feasible imaging session. nih.govnih.gov

MethodImaging ModalityAnimal ModelPurposeKey AdvantageReference
Partial Saturation ProtocolSPECTRatTo quantify D2/D3 receptor density (Bavail) and affinity (appKd) in striatal and extrastriatal regions.Overcomes the challenge of slow kinetics, allowing for quantification in a single dynamic scan. nih.govresearcher.lifenih.gov
Multi-injection Kinetic ModelingSPECTRatTo provide a gold-standard validation for the partial saturation protocol.Provides absolute quantification of kinetic parameters. nih.govnih.gov

Emerging Research Frontiers and Future Directions for Epidepride Hcl Studies

Exploration of Novel Binding Sites and Off-Target Interactions

While Epidepride (B19907) is known for its high affinity for dopamine (B1211576) D2-like receptors, research is ongoing to fully characterize its binding profile, including potential interactions with other receptors. nih.govresearchgate.net Understanding these off-target interactions is crucial for interpreting imaging data accurately and for the development of more selective ligands.

Recent studies have highlighted the importance of evaluating the selectivity of dopamine receptor ligands. For instance, some D2-like receptor antagonists also show affinity for serotonin (B10506) receptors, such as 5-HT2A and 5-HT2C. snmjournals.orgacs.org Although Epidepride is considered highly selective for D2/D3 receptors, comprehensive screening against a wide array of receptors is a continuing area of interest. This includes investigating its binding to other G protein-coupled receptors (GPCRs) to uncover any previously unknown interactions that could have functional implications.

Furthermore, the concept of "atypicality" in antipsychotic drugs, which is associated with a lower incidence of extrapyramidal side effects, is thought to be related to receptor binding kinetics and the ratio of D2 to serotonin receptor occupancy. acs.org Investigating the detailed binding kinetics of Epidepride and its analogs at various receptors could provide insights into these mechanisms. The development of a highly selective D2 receptor antagonist with minimal off-target effects remains a significant goal in the field, as it could lead to more effective treatments with fewer side effects. acs.org

Application of Epidepride HCl in Optogenetic and Chemogenetic Research Tools

The fields of optogenetics and chemogenetics have revolutionized neuroscience by allowing for the precise control of specific neuronal populations. nih.gov These techniques rely on the expression of genetically engineered receptors or light-sensitive proteins in target neurons. nih.govtocris.com While this compound itself is not directly used to activate or inhibit these engineered receptors, its foundational role in dopamine receptor research provides a critical framework for these advanced studies.

Chemogenetic studies, for instance, often utilize Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) to modulate neuronal activity. eneuro.org These studies frequently target dopamine D1 or D2 receptor-expressing neurons to investigate their roles in various behaviors and disease models. eneuro.orgnih.govnih.gov For example, chemogenetic inhibition of D2 receptor-expressing neurons has been shown to alleviate involuntary stereotyped behaviors in mouse models of Tourette Syndrome. nih.govnih.gov Similarly, such techniques are used to explore the role of specific dopamine receptor-containing circuits in conditions like Parkinson's disease and schizophrenia. eneuro.orgacnp.org

The extensive knowledge of D2 receptor pharmacology, to which Epidepride research has significantly contributed, informs the design and interpretation of these sophisticated chemogenetic experiments. Understanding the baseline function and distribution of D2 receptors, as visualized by ligands like Epidepride, is essential for dissecting the effects of targeted neuronal manipulation.

Integration of this compound Studies with Systems Biology and Network Pharmacology

Systems biology and network pharmacology are emerging fields that aim to understand the complex interplay of biological systems, moving from a "one-target, one-drug" to a "network-target, multi-component" paradigm. numberanalytics.commdpi.com These approaches integrate large-scale data from genomics, proteomics, and metabolomics to model the intricate networks of genes, proteins, and pathways involved in health and disease. nih.govresearchgate.net

The wealth of data generated from Epidepride-based imaging studies can be a valuable input for network pharmacology models. By mapping the density and distribution of D2/D3 receptors in various brain regions under different conditions, researchers can better understand how these receptors fit into the broader neural circuits and signaling pathways. nih.govpsychiatryonline.org

Network pharmacology can help to:

Identify novel drug targets: By analyzing the interaction networks of dopamine receptors, researchers may identify new molecular targets for therapeutic intervention. numberanalytics.com

Predict drug efficacy and side effects: Understanding the broader network effects of modulating D2/D3 receptors can help predict the therapeutic outcomes and potential adverse reactions of drugs targeting this system. nih.gov

Elucidate disease mechanisms: Integrating imaging data with other "omics" data can provide a more holistic view of the pathophysiology of neurological and psychiatric disorders. mdpi.com

For example, network analysis can be used to explore the connections between the dopaminergic system and other neurotransmitter systems, such as the serotonergic system, which are known to be interconnected in the pathophysiology of disorders like schizophrenia. researchgate.net

Development of Advanced Analytical and Imaging Probes Based on the this compound Scaffold

The chemical structure of Epidepride has served as a valuable scaffold for the development of new and improved imaging agents. nih.gov Its high affinity and selectivity for the D2/D3 receptors make it an excellent starting point for creating novel probes with enhanced properties for PET and SPECT imaging. nih.govmdpi.com

One key area of development is the creation of radiotracers with different radioisotopes to suit various imaging needs. researchgate.net For instance, while [¹²³I]epidepride is used for SPECT, [¹¹C]epidepride has been developed for PET studies. nih.govresearchgate.net More recently, ¹²⁴I-epidepride has been synthesized, which has a longer half-life, allowing for imaging over extended periods. researchgate.net This is particularly useful for studying slow biological processes.

Furthermore, the epidepride scaffold has inspired the design of other high-affinity D2/D3 receptor radioligands. A notable example is [¹⁸F]fallypride, which was developed by modifying the epidepride structure and has become a widely used PET tracer for studying extrastriatal dopamine receptors. nih.govmdpi.com

Future research in this area will likely focus on:

Improving pharmacokinetic properties: Developing probes with faster clearance from non-target tissues to enhance image quality.

Increasing selectivity: Fine-tuning the chemical structure to achieve even greater selectivity for D2 versus D3 receptor subtypes.

Multimodal imaging probes: Creating probes that can be detected by more than one imaging modality, offering a more comprehensive view of biological processes.

These advancements will continue to refine our ability to visualize and quantify dopamine receptor dynamics in the living brain, providing critical tools for both basic research and clinical applications. pitt.eduacs.org

Q & A

How should researchers design experiments using Epidepride HCl to investigate dopamine D2/D3 receptor distribution in neurological models?

Answer: Experimental design should prioritize specificity for D2/D3 receptors and account for Epidepride's high affinity (picomolar range) in both striatal and extrastriatal regions. Key steps include:

  • Radiolabeling : Use iodine-123 for microSPECT imaging to track receptor density in vivo, as demonstrated in MK-801-induced schizophrenia rat models .
  • Control Groups : Include baseline measurements (e.g., untreated animals) and validate receptor occupancy using competitive binding assays.
  • Validation : Pair in vivo imaging with ex vivo autoradiography to address discrepancies caused by endogenous dopamine competition .

Basic Focus : Suitable for studies establishing receptor localization.

What methodological challenges arise when quantifying extrastriatal D2/D3 receptor occupancy using this compound, and how can they be resolved?

Answer: Extrastriatal regions (e.g., frontal cortex) pose challenges due to lower receptor density. Solutions include:

  • Lassen Plot Analysis : Calculate occupancy via paired distribution volumes (pre- and post-treatment) using linear regression to account for nonspecific binding .
  • Reference Region Selection : Use cerebellum as a proxy for nonspecific binding, adjusting for intersubject variability in blood flow or tracer metabolism .
  • Imaging Protocols : Optimize scan duration and resolution to capture low-density regions without signal contamination .

Advanced Focus : Addresses technical limitations in tracer quantification.

How should researchers resolve contradictions between in vivo imaging data and ex vivo autoradiography results in this compound studies?

Answer: Discrepancies often stem from dynamic competition between Epidepride and endogenous dopamine. Mitigation strategies:

  • Temporal Sampling : Conduct in vivo imaging at peak tracer binding (e.g., 2–4 hours post-injection) to align with ex vivo data .
  • Pharmacological Blocking : Administer dopamine-depleting agents (e.g., reserpine) to reduce competition and validate specificity .
  • Data Normalization : Express results as specific binding ratios (target region/reference region) to control for nonspecific variables .

Advanced Focus : Tackles data interpretation challenges in dynamic systems.

What are best practices for ensuring reproducibility in this compound-based neuroimaging studies?

Answer: Reproducibility requires rigorous protocol documentation and data transparency:

  • Predefined Protocols : Outline tracer synthesis, dosing, and imaging parameters in study protocols (e.g., FDA guidance on pharmacoepidemiologic studies) .
  • Open Data Sharing : Publish raw imaging datasets, analysis code, and region-of-interest (ROI) definitions in repositories for independent validation .
  • Replication Studies : Conduct cross-laboratory validations using standardized animal models (e.g., MK-801-induced hyperdopaminergia) .

Methodological Focus : Emphasizes regulatory and collaborative rigor.

How can researchers integrate this compound findings with existing literature on dopamine dysfunction in psychiatric disorders?

Answer: Systematic synthesis involves:

  • Meta-Analysis : Pool data from comparable studies (e.g., schizophrenia, Parkinson’s) using standardized metrics like binding potential (BPND) .
  • Literature Review : Critically evaluate inclusion/exclusion criteria for studies, noting variations in tracer kinetics or patient populations .
  • Hypothesis Testing : Use Epidepride data to refine mechanistic models (e.g., dopamine supersensitivity in psychosis) .

Synthesis Focus : Bridges isolated findings into broader neurochemical frameworks.

What ethical and technical considerations apply when transitioning this compound studies from preclinical to human trials?

Answer: Key considerations include:

  • Radiation Safety : Adhere to dose limits for iodine-123 in human subjects, informed by preclinical biodistribution data .
  • Protocol Registration : Submit study designs to regulatory bodies (e.g., FDA) for pre-approval, detailing safety monitoring plans .
  • Informed Consent : Disclose risks of radioactive exposure and potential incidental findings in neuroimaging .

Regulatory Focus : Aligns with pharmacoepidemiologic safety guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.